![molecular formula C13H19N3O2 B5618652 1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane](/img/structure/B5618652.png)
1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane is a chemical compound with the molecular formula C11H15N3O2. It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. The compound is notable for its nitrophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane typically involves the reaction of 1-methyl-1,4-diazepane with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form various oxides.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 1-methyl-4-[(4-aminophenyl)methyl]-1,4-diazepane.
Oxidation: Various oxides of the compound.
Substitution: Derivatives with different functional groups replacing the nitrophenyl group.
Scientific Research Applications
1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diazepane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-[(4-aminophenyl)methyl]-1,4-diazepane: Similar structure but with an amine group instead of a nitro group.
1-methyl-4-[(4-chlorophenyl)methyl]-1,4-diazepane: Contains a chlorine atom instead of a nitro group.
Uniqueness
1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14-7-2-8-15(10-9-14)11-12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIGVYZSNGDFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
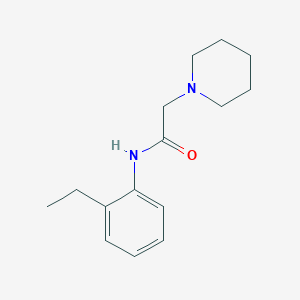
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5618595.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5618596.png)
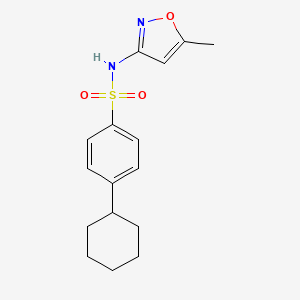
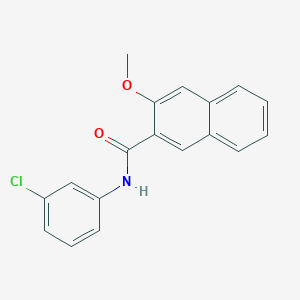
![ethyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5618636.png)
![1-{2-[4-(4-fluorophenoxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5618641.png)
![2-{[3-Cyano-4-(pyridin-4-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B5618649.png)
![isopropyl 4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinecarboxylate](/img/structure/B5618654.png)
![(3S*,4R*)-4-isopropyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5618663.png)
![[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B5618669.png)
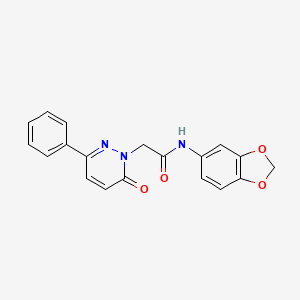
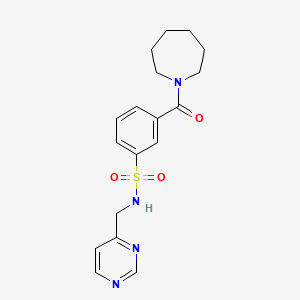
![3-(1,3-benzodioxol-5-ylmethyl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-methylpiperidine](/img/structure/B5618689.png)
